molecular formula C17H16ClNO2 B11518140 2-(4-chloro-2-methylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethanone

2-(4-chloro-2-methylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B11518140
M. Wt: 301.8 g/mol
InChI Key: OHOWXBULDWXYPI-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is a synthetic organic compound. It is characterized by the presence of a chlorinated phenoxy group and an indole moiety, which are connected through an ethanone linker. This compound may be of interest in various fields such as medicinal chemistry, organic synthesis, and materials science due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Indole Formation: The indole moiety is synthesized through Fischer indole synthesis or other suitable methods.

    Coupling Reaction: The phenoxy intermediate is then coupled with the indole derivative under suitable conditions, such as using a base and a coupling reagent, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce the corresponding alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological systems in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one: Similar structure but lacks the methyl group on the phenoxy ring.

    2-(4-Methylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one: Similar structure but lacks the chlorine atom on the phenoxy ring.

    2-(4-Chloro-2-methylphenoxy)-1-(1H-indol-1-yl)ethan-1-one: Similar structure but lacks the dihydro modification on the indole ring.

Uniqueness

The presence of both the chlorine and methyl groups on the phenoxy ring, along with the dihydro modification on the indole ring, makes 2-(4-chloro-2-methylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-1-(2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C17H16ClNO2/c1-12-10-14(18)6-7-16(12)21-11-17(20)19-9-8-13-4-2-3-5-15(13)19/h2-7,10H,8-9,11H2,1H3

InChI Key

OHOWXBULDWXYPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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